Allolactose

Beschreibung

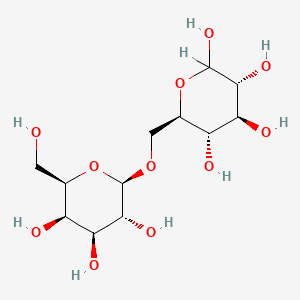

Structure

3D Structure

Eigenschaften

CAS-Nummer |

28447-39-4 |

|---|---|

Molekularformel |

C12H22O11 |

Molekulargewicht |

342.30 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12+/m0/s1 |

InChI-Schlüssel |

AYRXSINWFIIFAE-ONMPCKGSSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |

Aussehen |

Solid powder |

melting_point |

174 - 176 °C |

Andere CAS-Nummern |

645-03-4 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Allolactose |

Herkunft des Produkts |

United States |

Historical and Foundational Context of Allolactose in Prokaryotic Gene Regulation

Early Discoveries in Bacterial Lactose (B1674315) Metabolism and Enzyme Induction

In the mid-20th century, scientists observed that E. coli only produced the enzymes required to metabolize lactose when the sugar was present in their environment. richmond.eduuomustansiriyah.edu.iq This phenomenon, initially termed "enzymatic adaptation," was later renamed "enzyme induction." cshl.edunih.gov Early microbiologists noted that some enzymes were "adaptive," appearing only in the presence of their substrates, while others were "constitutive," always present. ias.ac.in

A key observation was the diauxic growth of bacteria when provided with both glucose and lactose. The bacteria would first metabolize the preferred sugar, glucose, and only after its depletion would they begin to synthesize the enzymes needed to break down lactose. nih.govwikipedia.orgnih.gov This indicated a sophisticated regulatory mechanism that allowed the cell to prioritize energy sources and conserve resources by not producing unnecessary enzymes. wikipedia.org These initial findings laid the groundwork for a deeper investigation into the genetic control of enzyme synthesis.

Elucidation of the lac Operon Model: A Paradigm for Gene Regulation

The seminal work of French scientists François Jacob and Jacques Monod at the Pasteur Institute in the 1950s and 1960s unraveled the genetic basis of this regulation. nih.govnumberanalytics.comjackwestin.com Through a series of experiments, including the famous PaJaMa experiments, they developed the lac operon model, a cornerstone of molecular biology that explains how genes can be turned on and off. asu.edubiologydiscussion.com For their discoveries concerning genetic control of enzyme and virus synthesis, Jacob, Monod, and André Lwoff were awarded the Nobel Prize in Physiology or Medicine in 1965. nih.govjackwestin.com

The lac operon model proposed that a set of genes involved in lactose metabolism are organized into a functional unit called an operon. jackwestin.comidtdna.com This operon consists of:

Structural genes: lacZ, lacY, and lacA, which code for the enzymes β-galactosidase, β-galactoside permease, and β-galactoside transacetylase, respectively. wikipedia.orgidtdna.com

A promoter: The DNA sequence where RNA polymerase binds to initiate transcription. wikipedia.orgbiologydiscussion.com

An operator: A segment of DNA that acts as a switch. wikipedia.orgbiologydiscussion.com

A separate regulatory gene, lacI, produces a repressor protein that binds to the operator, physically blocking RNA polymerase from transcribing the structural genes. numberanalytics.comidtdna.com This keeps the operon in the "off" state when lactose is absent. idtdna.com

Identification of Allolactose as the Natural Inducer of the lac Operon

While it was known that lactose's presence led to the induction of the lac operon, the precise molecule that interacted with the repressor remained to be identified. the-scientist.com It was discovered that the true inducer is not lactose itself, but an isomer called allolactose. nih.govwikipedia.orgarizona.edu

Allolactose is formed from lactose in a side reaction catalyzed by the enzyme β-galactosidase. wikipedia.orgnih.gov When lactose enters the cell, the few molecules of β-galactosidase that are always present convert some of it into allolactose. the-scientist.comstackexchange.com Allolactose then binds to the lac repressor protein, causing a conformational change that reduces the repressor's affinity for the operator DNA. arizona.eduwikipedia.org The repressor detaches from the operator, clearing the way for RNA polymerase to transcribe the lac genes. khanacademy.org This allows the cell to produce the necessary enzymes to metabolize lactose. khanacademy.org

The discovery that allolactose, a metabolite of lactose, is the actual inducer provided a crucial detail to the lac operon model, illustrating a sophisticated feedback loop. the-scientist.com A non-hydrolyzable analog of allolactose, isopropyl β-D-1-thiogalactopyranoside (IPTG), is often used in laboratory settings to induce the lac operon because it is not metabolized by the cell, ensuring its concentration remains constant during experiments. nih.govwikipedia.org

Enzymatic Synthesis and Biochemical Pathways of Allolactose Formation

Bifunctional Catalytic Activity of β-Galactosidase (lacZ)

The lacZ gene product, β-galactosidase, is a multifunctional enzyme that catalyzes both the breakdown of lactose (B1674315) and its conversion into allolactose. nih.govnih.gov This bifunctional nature is central to its physiological role, allowing the cell to both utilize lactose as an energy source and produce the inducer molecule necessary for the continued expression of the genes required for lactose metabolism. nih.govnih.gov

The primary hydrolytic function of β-galactosidase involves the cleavage of the β-1,4 glycosidic bond in lactose. wikipedia.orgyoutube.com This reaction yields the monosaccharides D-glucose and D-galactose, which can then be channeled into the cell's glycolytic pathway for energy production. nih.govnih.gov The hydrolysis reaction is favored when water acts as the acceptor for the galactose moiety from the enzyme-galactose intermediate. researchgate.net This process is crucial for the nutritional utilization of lactose by the organism. nih.gov

The reaction can be summarized as follows: Lactose + H₂O → Glucose + Galactose

In addition to hydrolysis, β-galactosidase catalyzes an intramolecular transgalactosylation reaction, converting lactose into allolactose. nih.govnih.gov This occurs when the glucose moiety, after being cleaved from lactose, is temporarily retained in the active site and acts as a galactosyl acceptor. nih.govnih.gov Instead of the original β-1,4 linkage, a new β-1,6 glycosidic bond is formed between galactose and glucose, resulting in the formation of allolactose. wikipedia.org This isomerization is a transient process, as allolactose itself is a substrate for β-galactosidase and can be subsequently hydrolyzed to glucose and galactose. nih.govresearchgate.net The rate of allolactose synthesis from lactose through direct transgalactosylation is approximately 8 to 10% of the rate of lactose hydrolysis. nih.gov

The reaction can be depicted as: Lactose ⇌ Allolactose

Mechanism of Allolactose Formation within the Active Site of β-Galactosidase

The formation of allolactose is a sophisticated process that occurs within the intricate architecture of the β-galactosidase active site. It involves a series of conformational changes and specific molecular interactions that favor the transgalactosylation reaction over simple hydrolysis.

A key feature of the β-galactosidase active site is a specific glucose-binding acceptor site. nih.govnih.gov After the initial cleavage of lactose, the glucose molecule is not immediately released. Instead, it is held within this acceptor site, which has a moderate affinity for glucose. nih.gov This retention of glucose increases its local concentration within the active site, promoting its function as an acceptor for the galactose moiety and thereby facilitating the synthesis of allolactose. nih.govnih.gov The transient nature of glucose binding, due to a mobile loop, allows for a balance between allolactose synthesis and the release of glucose for hydrolysis. nih.govnih.gov

Structural studies of modified β-galactosidase, such as the G794A mutant, have provided significant insights into the mechanism of allolactose formation. nih.govnih.gov The G794A substitution allows for the trapping of allolactose within the active site in a "deep binding mode," with the active site loop in a closed conformation. nih.gov This has enabled detailed crystallographic analysis of the enzyme-product complex, confirming the location and interactions of the glucose moiety within the acceptor site. nih.govwikipedia.org These studies have been instrumental in mapping the specific residues that constitute the glucose binding pocket. nih.govnih.gov

Detailed structural and mutational analyses have identified several key amino acid residues that are crucial for the binding of glucose and the synthesis of allolactose. nih.govnih.gov These residues form the glucose-binding acceptor site and play specific roles in orienting and stabilizing the glucose molecule for the transgalactosylation reaction.

| Residue | Role in Allolactose Synthesis |

| Asn-102 | Forms a hydrogen bond with the C1 hydroxyl of glucose and the ring O5 of L-ribose (a glucose analog), contributing to the binding of the acceptor molecule. nih.gov |

| His-418 | Plays a critical role in the formation of allolactose by influencing glucose binding as an acceptor. nih.govnih.govwhitman.edu It is also a ligand for the active site Mg²⁺ ion and helps modulate the function of Glu-461. nih.govnih.gov |

| Lys-517 | Mutations at this site lead to a significant increase in the dissociation constant for glucose, indicating its importance in glucose binding. researchgate.net |

| Ser-796 | Part of a mobile loop that closes over the active site, this residue is essential for forming the glucose binding site and interacts directly with the C1 hydroxyl of glucose. nih.govnih.govresearchgate.net |

| Glu-797 | Also part of the active site loop, it interacts with the C1 hydroxyl of glucose and is crucial for the bifunctional nature of the enzyme. nih.govnih.gov |

| Trp-999 | Provides the foundation for glucose interaction through C-H···π bonds between the hydrogens of glucose and the π electron cloud of the tryptophan ring, a typical feature of sugar binding. nih.gov |

These residues collectively create a microenvironment within the active site that favors the intramolecular transfer of the galactosyl moiety from the O4 to the O6 position of glucose, resulting in the synthesis of allolactose. nih.gov

Kinetic Analysis of Allolactose Production and Glucose Affinity

The enzymatic production of allolactose by β-galactosidase is governed by specific kinetic parameters that reflect the enzyme's dual function. Kinetic analyses have revealed that the synthesis of allolactose is made possible by the slow release of the glucose molecule after the initial cleavage of lactose. nih.gov The enzyme has a glucose acceptor site with a moderate affinity for glucose, which is a critical balance. nih.govresearchgate.net This affinity must be high enough to facilitate the intramolecular transglycosylation for operon induction but low enough to allow the release of glucose and galactose for the cell's metabolic needs. nih.gov

| Parameter | Description | Reported Value/Significance |

|---|---|---|

| Ki″ | Equilibrium dissociation constant for glucose from the E-Gal·Glc complex. nih.gov | 17 mM nih.govresearchgate.net |

| k2 | Rate constant for the formation of the enzyme-galactosyl intermediate from the enzyme-lactose complex. nih.gov | A key step preceding both hydrolysis and transglycosylation. nih.gov |

| k3 | Rate constant for the hydrolytic reaction where water is the acceptor. nih.gov | Leads to the production of galactose and glucose. nih.gov |

| k4 | Rate constant for the intramolecular transglycosylation reaction to form allolactose. nih.gov | Directly represents the rate of allolactose synthesis from the intermediate. nih.gov |

Research indicates that when E. coli β-galactosidase reacts with lactose under initial conditions, a significant portion of the substrate is converted to the inducer. It has been shown that approximately 50% of the initial product of the reaction is allolactose, highlighting the efficiency of this transglycosylation pathway. nih.govresearchgate.net

Quantification and Isolation of Allolactose in Biological Samples

The detection, quantification, and isolation of allolactose from complex biological matrices are essential for studying its role in metabolic processes. Various analytical techniques have been employed to achieve this, often requiring high sensitivity due to the typically low concentrations of allolactose compared to its isomer, lactose. wikipedia.org

Methods for the isolation of disaccharides like allolactose from biological samples, such as commercial yogurt, include dialysis and chromatography. wikipedia.org Following isolation, quantification can be performed using more sophisticated analytical methods. Gas-liquid chromatography (GLC) combined with mass spectrometry (MS) has been successfully used to identify and quantify allolactose and other non-lactose disaccharides in fermented dairy products. wikipedia.org Other powerful techniques for disaccharide analysis include high-performance liquid chromatography (HPLC), which can be coupled with detectors like a refractive index detector (RID) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS or LC-MS/MS). nih.gov Enzymatic assays, which often rely on a series of coupled reactions leading to a change in absorbance of a molecule like NADH, can also be adapted for quantifying related sugars. nih.govoup.com

A study analyzing the sugar composition of commercial yogurts demonstrated the presence of allolactose. wikipedia.org The findings showed that while lactose and galactose were the most abundant sugars, allolactose was present in much smaller, yet detectable, quantities. wikipedia.org

| Sugar | Concentration Range in Yogurt (%) |

|---|---|

| Lactose | 2.11 - 3.13 wikipedia.org |

| Galactose | 1.11 - 1.52 wikipedia.org |

| Allolactose | 0.03 - 0.09 wikipedia.org |

| 6-O-β-D-galactopyranosyl-D-galactose | 0.03 - 0.09 wikipedia.org |

The selection of an appropriate method depends on factors such as the expected concentration of allolactose, the complexity of the sample matrix, and the required level of sensitivity and specificity. nih.gov

Allolactose As the Molecular Inducer in the Lac Operon Gene Regulatory System

Mechanism of lac Repressor (LacI) Inactivation by Allolactose

The core of lac operon induction lies in the ability of allolactose to inactivate the LacI repressor protein. wikipedia.org In the absence of lactose (B1674315), the LacI repressor binds tightly to a specific DNA sequence known as the lac operator, physically obstructing RNA polymerase and preventing the transcription of genes required for lactose metabolism. wikipedia.orgkhanacademy.org The arrival of allolactose reverses this repression through a direct binding interaction that fundamentally alters the repressor's structure and function. fiveable.mewikipedia.org

The functional LacI repressor is a homotetramer, meaning it is composed of four identical protein subunits. wikipedia.orgyoutube.comkenyon.eduresearchgate.net This tetrameric structure is crucial for its ability to effectively repress the lac operon, as it allows the protein to bind to multiple operator sequences simultaneously, inducing a loop in the DNA that enhances repression. wikipedia.orgresearchgate.net Each of the four monomers that constitute the repressor has a distinct regulatory domain, which serves as a binding site for inducer molecules like allolactose. wikipedia.orgkenyon.edu Allolactose binds to a pocket within this core domain of a LacI subunit, initiating the allosteric response. wikipedia.orgwikipedia.orgbiorxiv.org This binding event is the trigger that communicates the presence of lactose to the gene regulatory machinery. kenyon.edu

The binding of allolactose to the LacI repressor induces a critical allosteric conformational change in the protein's three-dimensional shape. fiveable.mewikipedia.orgstackexchange.comwikipedia.org This structural shift is the essence of allosteric regulation, where binding at one site (the inducer-binding pocket) affects the protein's activity at a distant site (the DNA-binding domain). biorxiv.orgnih.gov The change involves a reorientation of the N-subdomains relative to the C-subdomains within the repressor's core. researchgate.netnih.gov These movements alter the monomer-monomer interface and, most importantly, are propagated to the N-terminal DNA-binding domains, also known as the "head-pieces". kenyon.edunih.gov In the induced state, these DNA-binding domains become more mobile and are repositioned in a way that is incompatible with tight, specific binding to the operator DNA. researchgate.netnih.gov

The direct consequence of the allosteric conformational change induced by allolactose is a drastic reduction in the LacI repressor's binding affinity for its operator DNA sequence. fiveable.mewikipedia.orgwikipedia.org This effect is significant, with studies showing that the presence of an inducer can lower the repressor's affinity for the operator by approximately 1000-fold. biorxiv.orgnih.gov The structural rearrangement disrupts the precise contacts between the repressor's DNA-binding domain and the bases of the operator sequence. wikipedia.orgnih.gov While the repressor in its apo-state (unbound to an inducer) has a very high affinity for the operator, the LacI-allolactose complex is unable to maintain this strong interaction. wikipedia.orgbiorxiv.orgnih.gov

| Effector Molecule | Effect on LacI-Operator Binding | Approximate Change in Affinity |

| Allolactose | Destabilizes complex (Inducer) | ~1000-fold decrease biorxiv.orgnih.gov |

| IPTG (analog) | Destabilizes complex (Inducer) | ~1000-fold decrease biorxiv.orgnih.gov |

| ONPF (analog) | Stabilizes complex (Anti-inducer) | ~2 to 5-fold increase biorxiv.orgbiorxiv.org |

With its affinity for the operator DNA dramatically reduced, the LacI-allolactose complex can no longer remain tightly bound. wikipedia.orgwikipedia.org The repressor subsequently dissociates from the operator site. khanacademy.orgkenyon.edu This unbinding event effectively removes the physical roadblock that was preventing the transcription of the lac operon genes. wikipedia.orgkhanacademy.org The operator DNA sequence, now free from the repressor, becomes accessible to other proteins, most notably RNA polymerase. kenyon.edunih.gov

Consequences for lac Operon Gene Transcription

The dissociation of the LacI repressor from the operator is the decisive event that switches the lac operon from a repressed ("off") state to an induced ("on") state. wikipedia.orgkhanacademy.org This de-repression is the primary outcome of allolactose's role and directly permits the expression of genes essential for lactose utilization. youtube.com

Once the LacI repressor has vacated the operator, the path is cleared for RNA polymerase to effectively bind to the promoter region of the lac operon. fiveable.mekhanacademy.org The operator sequence partially overlaps with the promoter, and the presence of the bound repressor physically occludes the RNA polymerase binding site. wikipedia.org Its removal allows RNA polymerase to make the necessary contacts with the promoter DNA and initiate the process of transcription. khanacademy.orgkhanacademy.org This leads to the synthesis of messenger RNA (mRNA) from the lacZ, lacY, and lacA genes, which are then translated into the proteins that metabolize lactose, completing the regulatory circuit. youtube.com

Expression of Structural Genes: lacZ (β-galactosidase), lacY (lactose permease), and lacA (thiogalactoside transacetylase)

The induction of the lac operon by allolactose directly initiates the transcription of a single polycistronic mRNA molecule, which carries the coding sequences for three structural genes: lacZ, lacY, and lacA. wikipedia.orgquora.com The process begins when allolactose binds to the lac repressor protein, a homotetrameric protein encoded by the lacI gene. wikipedia.orgwikipedia.org This binding event induces an allosteric conformational change in the repressor, significantly reducing its affinity for the operator DNA sequence. wikipedia.orgwikipedia.orgfiveable.me Consequently, the repressor dissociates from the operator, clearing the path for RNA polymerase to bind to the promoter and commence transcription of the downstream structural genes. khanacademy.orgwikipedia.org

The protein products of these genes perform coordinated functions to metabolize lactose effectively:

lacZ (β-galactosidase): This gene encodes the enzyme β-galactosidase, which has a crucial dual function. nih.govsigmaaldrich.com Its primary role is the hydrolysis of lactose, a disaccharide, into its constituent monosaccharides, glucose and galactose, which can then be utilized in the cell's central metabolic pathways like glycolysis. wikipedia.orgnih.gov Concurrently, β-galactosidase catalyzes a transgalactosylation reaction, converting a portion of the lactose into allolactose (galactose-β(1→6)-glucose), the actual inducer of the operon. wikipedia.orgnih.govnih.gov This creates a positive feedback loop; the presence of lactose leads to the synthesis of allolactose, which in turn induces higher expression of β-galactosidase and the other enzymes needed for its own formation and for lactose metabolism. nih.gov Allolactose is also a substrate for β-galactosidase and is eventually hydrolyzed. nih.gov

lacY (lactose permease): This gene codes for β-galactoside permease, a transmembrane protein. wikipedia.org This protein embeds itself in the bacterial cell membrane and functions as a transporter, actively facilitating the uptake of lactose from the external environment into the cytoplasm. wikipedia.orgquora.com A basal level of permease expression is necessary for lactose to enter the cell and be converted to allolactose, initiating the induction process. youtube.com

lacA (thiogalactoside transacetylase): The lacA gene encodes the enzyme β-galactoside transacetylase. wikipedia.orgwikipedia.org While its precise physiological role in lactose metabolism is less defined than the other two enzymes, it is understood to transfer an acetyl group from acetyl-CoA to β-galactosides.

The coordinated expression of these three genes ensures that the bacterium can efficiently transport and metabolize lactose as an energy source only when it is present in the environment, as signaled by the formation of allolactose. khanacademy.org

Integration of Allolactose Induction with Catabolite Repression

The regulatory system of the lac operon is a sophisticated network that responds not only to the presence of lactose but also to the availability of the cell's preferred carbon source, glucose. khanacademy.orgastralscientific.com.au The induction of the operon by allolactose is therefore integrated with a global regulatory mechanism known as catabolite repression. nih.gov This dual-control system ensures that the cell prioritizes the use of glucose and only activates the genes for metabolizing alternative sugars like lactose when glucose is scarce. khanacademy.orgquora.com

Even when lactose is present and allolactose has bound to and removed the lac repressor from the operator, transcription of the operon does not proceed at a high level if glucose is also available. khanacademy.orgyoutube.com The presence of glucose leads to low-level, or "leaky," transcription. khanacademy.org Strong expression of the lac operon requires two conditions to be met simultaneously: lactose must be available (leading to the presence of the inducer, allolactose) and glucose must be unavailable. khanacademy.orgquora.com This integration prevents the cell from wasting energy synthesizing lactose-metabolizing enzymes when a more efficient energy source (glucose) is being utilized. pearson.com

Regulation by Glucose Levels and cAMP-CRP Complex

The mechanism linking glucose availability to lac operon expression is mediated by cyclic AMP (cAMP) and the Catabolite Activator Protein (CRP), also known as the cAMP Receptor Protein. khanacademy.orgwikipedia.org The concentration of intracellular cAMP is inversely proportional to the concentration of glucose. quora.compearson.com

High Glucose, Low cAMP: When glucose levels are high, the synthesis of cAMP is inhibited, resulting in low intracellular cAMP concentrations. quora.compearson.com Under these conditions, CRP remains in an inactive state and cannot bind to its specific binding site near the lac promoter. khanacademy.org Even if lactose is present and allolactose has removed the repressor, RNA polymerase binds only weakly to the promoter, leading to minimal transcription. khanacademy.orgyoutube.com

Low Glucose, High cAMP: In the absence or scarcity of glucose, intracellular cAMP levels rise. pearson.com This cAMP then binds to the CRP, causing a conformational change that activates it. quora.com The active cAMP-CRP complex binds to the CRP binding site (also called the CAP site) on the DNA, located just upstream of the lac promoter. khanacademy.orgkhanacademy.org This binding event facilitates the recruitment and stable binding of RNA polymerase to the promoter, significantly enhancing the rate of transcription by up to 50-fold. khanacademy.orgquora.com

Therefore, the maximal expression of the lac operon is achieved only under conditions of low glucose (high cAMP-CRP) and high lactose (allolactose inactivating the repressor). khanacademy.orgquora.com This dual-layered control allows the cell to make a precise metabolic decision based on the combination of available sugars.

| Glucose Level | Lactose Level | cAMP Level | Repressor State | cAMP-CRP Binding | Level of Transcription |

|---|---|---|---|---|---|

| High | Low | Low | Bound to Operator (Active) | No | No Transcription khanacademy.org |

| High | High | Low | Unbound (Inactive due to Allolactose) | No | Low-level (Basal) Transcription khanacademy.org |

| Low | Low | High | Bound to Operator (Active) | Yes | No Transcription khanacademy.org |

| Low | High | High | Unbound (Inactive due to Allolactose) | Yes | Strong Transcription khanacademy.org |

Comparative Analysis with Gratuitous Inducers (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG))

In molecular biology research, the natural induction process of the lac operon is often replicated using artificial, or "gratuitous," inducers. learnohub.comtestbook.com The most common of these is Isopropyl β-D-1-thiogalactopyranoside (IPTG). wikipedia.orgwikipedia.org A comparative analysis between the natural inducer, allolactose, and a gratuitous inducer like IPTG reveals key differences in their properties and utility.

Both allolactose and IPTG function by binding to the lac repressor protein, causing an allosteric change that prevents the repressor from binding to the operator DNA. wikipedia.orgastralscientific.com.aubiologicscorp.com This action effectively "induces" the transcription of the operon's genes. IPTG is a molecular mimic of allolactose, allowing it to fit into the same binding site on the repressor. wikipedia.orgbiologicscorp.com

The fundamental difference lies in their metabolic fate. Allolactose, as a natural sugar isomer, is a substrate for the β-galactosidase enzyme it helps to produce. nih.gov It is eventually hydrolyzed into galactose and glucose and consumed by the cell. wikipedia.org This means its concentration decreases over time, and induction is transient. nih.gov

In contrast, IPTG is not metabolized by E. coli. biologicscorp.comresearchgate.net The sulfur atom in its structure creates a non-hydrolyzable bond, rendering it resistant to degradation by β-galactosidase. wikipedia.orgbiologicscorp.com This non-metabolizable nature is a significant advantage for in vivo studies and biotechnology applications. Because its concentration remains constant within the cell, IPTG provides sustained and controllable induction of gene expression from lac promoter-based systems. wikipedia.orgastralscientific.com.aubiologicscorp.com While both molecules require the LacY permease for efficient entry into the cell at low concentrations, IPTG can also enter independently at the higher concentrations typically used for protein induction. wikipedia.org

| Characteristic | Allolactose | Isopropyl β-D-1-thiogalactopyranoside (IPTG) |

|---|---|---|

| Origin | Natural; isomer of lactose formed by β-galactosidase wikipedia.orgstackexchange.com | Synthetic; artificial analog of allolactose biologicscorp.comresearchgate.net |

| Mechanism of Action | Binds to lac repressor, causing its dissociation from the operator wikipedia.orgwikipedia.org | Binds to lac repressor, causing its dissociation from the operator wikipedia.orgtoku-e.com |

| Metabolism by Cell | Yes, hydrolyzed by β-galactosidase wikipedia.orgnih.gov | No, non-hydrolyzable and not metabolized biologicscorp.comresearchgate.net |

| Induction Duration | Transient, as it is consumed by the cell nih.gov | Sustained, as its concentration remains constant astralscientific.com.aubiologicscorp.com |

| Primary Use | Natural physiological regulation of the lac operon fiveable.me | Molecular biology research for controlled gene expression wikipedia.orgwikipedia.org |

Molecular and Structural Basis of Allolactose Protein Interactions

Structural Characterization of the LacI-Allolactose Complex

The binding of allolactose to the lac repressor initiates a conformational cascade that culminates in the derepression of the lac operon. The precise nature of this initial binding event and the subsequent dynamic changes within the repressor have been elucidated through high-resolution structural and biophysical techniques.

Application of X-ray Crystallography for Atomic-Level Resolution

X-ray crystallography has been instrumental in providing a static, high-resolution picture of the lac repressor's interaction with allolactose analogs, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.govnih.gov This technique involves crystallizing the protein-ligand complex and bombarding it with X-rays. The resulting diffraction pattern is then used to calculate an electron density map, into which an atomic model of the protein and its ligand can be built and refined. youtube.com

The crystal structure of the LacI core domain complexed with IPTG, first determined by Lewis and colleagues, revealed the precise architecture of the inducer binding site. nih.govnih.gov The LacI monomer consists of a DNA-binding headpiece, a regulatory core domain, and a C-terminal tetramerization helix. ebi.ac.uk The regulatory core, where allolactose binds, is further divided into two subdomains (N- and C-subdomains). The inducer binding pocket is a deep cleft located between these two subdomains.

Within this pocket, the galactose moiety of the inducer forms a network of hydrogen bonds with specific amino acid residues. Structural analyses of LacI bound to various allosteric effectors have highlighted the importance of these interactions. For instance, the O6 hydroxyl of the galactoside appears crucial for creating a water-mediated hydrogen-bond network that connects both subdomains of the regulatory domain, an interaction thought to be central to triggering the allosteric transition. nih.gov While crystal structures of LacI with the natural inducer allolactose have been challenging to obtain, a structure of a substituted β-galactosidase mutant has successfully trapped allolactose in the active site, providing direct structural evidence of its binding mode. nih.govresearchgate.net

Table 1: Key Residues in the LacI Inducer Binding Pocket Identified by X-ray Crystallography This table is interactive. Click on the headers to sort.

| Residue | Location | Interaction with Inducer (IPTG) |

|---|---|---|

| Asn125 | N-subdomain | Forms hydrogen bonds |

| Arg197 | N-subdomain | Interacts with the galactosyl moiety |

| Asp149 | N-subdomain | Forms hydrogen bonds |

| Trp220 | C-subdomain | Involved in hydrophobic interactions |

| Thr276 | C-subdomain | Interacts with the inducer |

Insights from NMR Spectroscopy into Conformational Dynamics

While X-ray crystallography provides a detailed but static snapshot, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful insights into the conformational dynamics of the LacI-allolactose interaction in solution. nih.govmq.edu.au NMR studies have been crucial in demonstrating that the allosteric mechanism is not a simple induced-fit process but rather a selection of pre-existing conformational states. semanticscholar.org

Research using high-pressure solution NMR has shown that the LacI regulatory domain exists in a dynamic equilibrium between different conformations. nih.gov Further studies have revealed that the free LacI repressor rapidly exchanges between two primary conformations: one that is competent to bind the DNA operator (the "repressed" state) and another that resembles the inducer-bound form (the "induced" state). semanticscholar.org The binding of allolactose does not create a new conformation but instead shifts the equilibrium, stabilizing the induced state and thereby reducing the population of the DNA-binding competent state. semanticscholar.org

This dynamic view explains why crystal structures of the repressor in its apo (unbound), inducer-bound, and anti-inducer-bound forms show remarkably similar core domain structures. biorxiv.org The significant conformational changes, particularly the destabilization of the hinge region, might be transient or represent a minor population in the crystal, making them difficult to capture. NMR, by probing the protein's behavior in a solution environment, can detect these functionally critical, dynamic transitions. nih.govsemanticscholar.org

Biophysical Analysis of LacI Allosteric Transitions

The binding of allolactose within the regulatory core triggers a long-range allosteric signal that travels over 40 Å to the distant DNA-binding domains, drastically reducing their affinity for the operator DNA. biorxiv.org This signaling is achieved through a series of coordinated structural rearrangements.

Mapping Interdomain Contacts and Hinge Helix Destabilization

The allosteric transition in LacI involves a significant rearrangement of its domains. When the inducer binds, the N- and C-subdomains of the regulatory core clamp down on the ligand. This movement alters the interface between the two monomers of the LacI dimer. nih.gov Computational and biophysical studies have shown that this initial change propagates through the protein structure, leading to a critical change in the "hinge" region. nih.gov

The hinge is a short sequence of amino acids (residues 50-58) that connects the regulatory core to the N-terminal DNA-binding domain. nih.govresearchgate.net In the DNA-bound state, this hinge region forms an α-helix that inserts into the minor groove of the DNA operator, contributing significantly to binding affinity and inducing a bend in the DNA. nih.gov The allosteric signal initiated by allolactose binding leads to the destabilization and partial unfolding of this hinge helix. nih.govsemanticscholar.org This loss of structure severs critical contacts with the DNA and repositions the DNA-binding headpieces, making them unable to bind the operator sequence with high affinity. kenyon.edu

Correlation with the Monod-Wyman-Changeux (MWC) Model of Allostery

The allosteric behavior of the lac repressor is a classic example that can be described by the Monod-Wyman-Changeux (MWC) model. nih.govresearchgate.netgonzaga.edu Proposed in 1965, the MWC model posits that allosteric proteins are oligomers that exist in a pre-existing equilibrium between at least two distinct, symmetrical conformational states, often termed the 'T' (tense) and 'R' (relaxed) states. wikipedia.orgnih.gov

In the context of LacI:

The T-state corresponds to the repressing conformation, which has a high affinity for the operator DNA but a low affinity for the inducer (allolactose).

The R-state corresponds to the induced conformation, which has a low affinity for the operator DNA but a high affinity for the inducer.

According to the MWC model, in the absence of an inducer, the equilibrium lies far towards the T-state, ensuring repression. Allolactose functions as an allosteric effector by binding preferentially to the R-state. wikipedia.org This binding event stabilizes the R-state, shifting the conformational equilibrium away from the T-state. semanticscholar.org Consequently, the population of LacI molecules capable of binding DNA diminishes, leading to the dissociation of the repressor from the operator and the activation of gene transcription. This "conformational selection" mechanism, as described by the MWC model, is strongly supported by NMR data showing the pre-existence of both states in a dynamic equilibrium. semanticscholar.org

Site-Directed Mutagenesis Studies to Probe Allolactose Binding and Induction

Site-directed mutagenesis, a technique used to create specific amino acid changes in a protein, has been an invaluable tool for dissecting the structure-function relationships in the lac repressor. nih.govfrontiersin.org By mutating residues in the inducer binding pocket and along the allosteric pathway, researchers have been able to confirm the roles of key amino acids and identify regions critical for transmitting the conformational signal.

Studies have targeted residues that directly contact the inducer in the binding pocket. For example, mutating residues like Arginine-197 (R197) or Threonine-276 (T276) can abolish the response to IPTG, creating a "super-repressor" (IS) phenotype that remains bound to the DNA even in the presence of the inducer. igem.org Another mutation, W220F (Tryptophan-220 to Phenylalanine), located in the inducer-binding site, was shown to generate a repressor with a significantly wider dynamic range and reduced "leakiness," demonstrating how subtle changes in the binding pocket can fine-tune the repressor's response. nih.gov

Mutagenesis has also revealed that residues far from the binding site are crucial for the allosteric transition. oup.com These studies underscore that allostery is a global property of the protein, relying on a network of interactions to communicate the binding signal. By analyzing thousands of LacI variants, researchers have mapped how mutations in different regions can destabilize either the DNA-bound or inducer-bound states, providing a comprehensive landscape of the protein's allosteric regulation. nist.govbiorxiv.org

Table 2: Examples of LacI Mutants and Their Phenotypes This table is interactive. Click on the headers to sort.

| Mutation | Location | Effect on Function | Reference(s) |

|---|---|---|---|

| W220F | Inducer binding pocket | Reduces basal expression ("leakiness"), increases dynamic range | nih.gov |

| I79T | Effector binding domain | Altered affinity for inducer, increased stringency | nih.gov |

| N246S | Effector binding domain | Altered affinity for inducer, increased stringency | nih.gov |

| R197A | Inducer binding pocket | Abolishes IPTG/allolactose binding (IS phenotype) | igem.org |

| T276F | Inducer binding pocket | Abolishes IPTG/allolactose binding (IS phenotype) | igem.org |

| Q18, R22 | DNA-binding domain | Involved in DNA binding | nih.gov |

Evolutionary Significance and Comparative Genomics of Allolactose in Gene Regulation

Co-evolutionary Relationship between Allolactose Synthesis and Lac Repressors

The synthesis of allolactose by β-galactosidase is not a mere biochemical curiosity but a pivotal, co-selected feature directly linked to the evolution of the lac repressor. nih.gov Allolactose, an isomer of lactose (B1674315), is the actual inducer of the lac operon, binding to the LacI repressor and causing its dissociation from the operator DNA, thus allowing transcription of the genes required for lactose metabolism. nih.govwikipedia.org

Research indicates a strong co-evolutionary link between the ability of β-galactosidase to produce allolactose and the presence of a functional LacI repressor. nih.gov Genomic analyses have shown that lac repressors are predominantly found in organisms whose β-galactosidase enzymes possess the necessary structural motifs for efficient allolactose synthesis. nih.govnih.gov This suggests that the regulatory mechanism dependent on allolactose and the enzymatic machinery to produce it were selected together through evolution. nih.gov The bifunctional nature of β-galactosidase, acting as both a hydrolase and a transgalactosylase to produce allolactose, appears to be a crucial adaptation for this specific mode of gene regulation. nih.govsigmaaldrich.com

This co-selection implies that the evolution of the lac operon was not just about acquiring the genes for lactose breakdown but also about fine-tuning the regulatory control. The development of a glucose acceptor site on β-galactosidase, which facilitates the intramolecular formation of allolactose, was a key evolutionary step that enabled the sophisticated, inducible control mediated by the Lac repressor. nih.govresearchgate.net

Conservation of Key Enzymatic Residues for Allolactose Production in β-Galactosidases across Microbial Species

The ability of β-galactosidase to synthesize allolactose is dependent on specific amino acid residues that form a glucose-binding site within the enzyme's active site. nih.govsigmaaldrich.com This site transiently holds the glucose molecule cleaved from lactose, promoting the transgalactosylation reaction that forms allolactose (a β1-6 linkage) instead of the complete hydrolysis that would yield glucose and galactose (cleavage of the β1-4 linkage). nih.govwikipedia.org

Structural and bioinformatics studies have identified a set of key residues crucial for creating this glucose acceptor site. nih.govnih.gov These residues are not universally conserved among all β-galactosidases, indicating that intramolecular allolactose synthesis is not a universal feature of this enzyme family. researchgate.net The conservation of these specific residues is, however, a hallmark of β-galactosidases that are part of a lac operon regulated by a LacI repressor. nih.gov

The table below details the key residues in E. coli β-galactosidase that are essential for forming the glucose binding site and their role in allolactose synthesis. The presence or absence of these residues in β-galactosidases from different microbial species often correlates with the presence of a lac repressor.

| Residue in E. coli β-Galactosidase | Role in Allolactose Synthesis |

| Asn-102 | Interacts with the glucose molecule in the acceptor site. nih.govnih.gov |

| His-418 | Forms part of the glucose binding pocket and is involved in positioning the substrate. nih.govnih.gov |

| Lys-517 | Contributes to the structure of the glucose acceptor site. nih.govnih.gov |

| Ser-796 | Part of a mobile loop that closes over the active site, helping to form the glucose binding site. nih.govnih.gov |

| Glu-797 | Also located on the mobile loop and is critical for the bifunctional nature of the enzyme. nih.govnih.gov |

| Trp-999 | A key residue for binding substrates and is important for the affinity of glucose to the galactosyl-enzyme intermediate. nih.govsigmaaldrich.com |

The mobile loop (residues 795-803) is particularly important as its closure over the active site is essential for creating the transient glucose binding site required for allolactose synthesis. nih.govnih.gov

Phylogenetic Analysis of Allolactose-Producing β-Galactosidases and Associated Regulatory Elements

Phylogenetic analysis of β-galactosidase sequences from a wide range of microbial species reveals a distinct subgroup of enzymes that possess the conserved "allolactose synthesis motif". nih.gov When the distribution of these specialized β-galactosidases is mapped against the presence of lacI-family repressors, a striking correlation emerges. Organisms with the genetic toolkit for allolactose synthesis are the same ones that utilize a LacI repressor for gene regulation. nih.govnih.gov

This phylogenetic clustering suggests that the lac operon, as a complete regulatory unit (β-galactosidase with transgalactosylation activity and a cognate repressor), has likely evolved and spread as a module. While β-galactosidases are widespread, the specific subtype capable of efficient allolactose synthesis appears to have a more limited and targeted distribution, tied to the evolutionary history of the lac operon's regulatory framework. nih.gov

Furthermore, the regulatory elements themselves, such as the operator sequences where the LacI repressor binds, also show evidence of co-evolution. nih.gov Variations in the operator sequences can affect the binding affinity of the repressor, and these variations can be correlated with the specific type of β-galactosidase and repressor present in a given organism. nih.govnih.gov The evolution of the lac operon is therefore a story of coordinated changes in both the enzyme that produces the inducer and the regulatory proteins and DNA sequences that respond to it.

The table below summarizes the findings from phylogenetic and genomic analyses regarding the co-occurrence of the allolactose synthesis motif in β-galactosidases and the presence of LacI repressors.

| Microbial Group | Presence of Allolactose Synthesis Motif in β-Galactosidase | Presence of LacI Family Repressor |

| Escherichia and close relatives | Conserved nih.gov | Present nih.gov |

| Other Enterobacteriaceae | Variable | Variable |

| More distant bacterial phyla | Generally absent nih.govresearchgate.net | Generally absent nih.gov |

This strong phylogenetic linkage underscores that the synthesis of allolactose is not an accidental side reaction but a key evolutionary innovation that was instrumental in the development of one of the most well-understood paradigms of gene regulation. nih.gov

Advanced Methodologies and Applications of Allolactose in Modern Biological Research

Allolactose-Inducible Gene Expression Systems

The ability of allolactose to control gene expression has been a cornerstone of molecular biology for decades. By binding to the LacI repressor protein, allolactose instigates a conformational change that prevents the repressor from binding to the operator region of the lac operon. wikipedia.org This derepression allows for the transcription of the associated genes. This simple yet elegant mechanism has been adapted for the controlled expression of a wide array of genes in various research applications.

Control of Recombinant Protein Production in Heterologous Systems (e.g., E. coli)

The allolactose-inducible system, particularly the lac operon, is one of the most widely utilized systems for producing recombinant proteins in heterologous hosts like E. coli. nih.govwikipedia.org A common strategy involves placing the gene of interest under the control of a promoter that is regulated by the LacI repressor. The most prevalent of these is the T7 expression system. wikipedia.org In this system, the gene for T7 RNA polymerase is integrated into the E. coli chromosome under the control of the lacUV5 promoter, a variant of the lac promoter. nih.gov The target gene, in turn, is cloned into a plasmid under the control of a T7 promoter. wikipedia.org

Induction is typically achieved not with allolactose itself, but with its structural analog, isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.govwikipedia.org IPTG is favored because it is not metabolized by the cell, ensuring its concentration remains stable throughout the experiment, leading to consistent induction. rsc.org When IPTG is introduced, it binds to the LacI repressor, leading to the expression of T7 RNA polymerase. wikipedia.org This polymerase then specifically transcribes the target gene from the T7 promoter on the plasmid, resulting in high levels of recombinant protein production. wikipedia.org

Several strategies are employed to fine-tune protein expression and minimize leaky expression (basal expression in the absence of an inducer). The addition of glucose to the culture medium can repress the lac operon through catabolite repression, providing another layer of control. nih.gov Furthermore, strains have been engineered to enhance the tightness of this regulation. For instance, the BL21(DE3)pLysS strain carries a plasmid that expresses T7 lysozyme, an inhibitor of T7 RNA polymerase. nih.gov This helps to sequester any T7 RNA polymerase produced through leaky expression, preventing unintended transcription of the target gene. nih.gov

| Component | Function in Recombinant Protein Production |

| Allolactose/IPTG | Inducer; binds to the LacI repressor to initiate gene expression. nih.govwikipedia.org |

| LacI Repressor | Binds to the operator region to block transcription in the absence of an inducer. wikipedia.org |

| T7 Promoter | A strong promoter recognized specifically by T7 RNA polymerase, driving high-level expression of the target gene. wikipedia.org |

| T7 RNA Polymerase | Transcribes the gene of interest; its own expression is controlled by a lac promoter. nih.govwikipedia.org |

| Glucose | Can be used to repress the lac promoter via catabolite repression, reducing leaky expression. nih.gov |

| T7 Lysozyme | Inhibits basal T7 RNA polymerase activity, further reducing leaky expression. nih.gov |

Applications in Synthetic Biology and Genetic Engineering

The modular and well-characterized nature of the lac operon components has made them invaluable building blocks in the field of synthetic biology. psu.edusquarespace.com Synthetic biologists engineer novel genetic circuits to program cells with new functions, and the LacI repressor and its corresponding operator are frequently used parts in these designs.

One of the earliest and most iconic examples is the "genetic toggle switch," a synthetic bistable circuit constructed from two mutually repressive promoter-repressor systems. psu.edu In many implementations, one of these systems is the LacI repressor and its target operator. This allows the circuit to be "flipped" from one state to another by the addition of an inducer like IPTG. Another foundational synthetic circuit, the "repressilator," created an oscillating network by linking three repressors, including LacI, in a feedback loop. squarespace.com The expression of a reporter gene, such as Green Fluorescent Protein (GFP), under the control of one of the promoters in the circuit allows for the visualization of these oscillations. squarespace.com

These fundamental circuits have paved the way for more complex designs with applications in areas like metabolic engineering and therapeutics. For instance, engineered genetic circuits can be designed to sense specific molecules in the environment and respond by producing a desired protein. The inducibility of the lac system by allolactose or its analogs provides a reliable and controllable switch for activating these synthetic pathways.

Computational Modeling and Simulation of Allolactose-Mediated Regulatory Networks

To better understand and predict the behavior of complex biological systems like the lac operon, researchers increasingly turn to computational modeling and simulation. These approaches allow for the in-silico testing of hypotheses and the identification of key parameters that govern the dynamics of the network.

Utilization of Hybrid Functional Petri Nets for Biological Pathway Simulation

Hybrid Functional Petri Nets (HFPNs) are a powerful modeling formalism for biological pathways because they can represent both discrete events (like the binding of a repressor to DNA) and continuous processes (like the change in concentration of a protein). nih.govresearchgate.net This makes them particularly well-suited for modeling the allolactose-mediated regulation of the lac operon. researchgate.net

Integration into Quantitative Theoretical Frameworks for Metabolic Adaptation

The regulation of the lac operon is intrinsically linked to the metabolic state of the cell. Therefore, to gain a comprehensive understanding, it is crucial to integrate models of gene regulation with models of metabolism. nih.govwur.nltno.nl Quantitative theoretical frameworks, such as those based on Metabolic Control Analysis (MCA), aim to do just this. nih.gov

These frameworks can be used to model how the cell adapts its metabolic fluxes in response to changes in the environment, such as the availability of lactose (B1674315). By integrating data on gene expression levels, protein concentrations, and metabolite fluxes, these models can help to elucidate the key regulatory events that drive metabolic adaptation. nih.govnih.gov For example, a model could predict how the induction of the lac operon by allolactose leads to a shift in carbon metabolism from other sources to lactose utilization. These integrated models are not only important for fundamental research but also have practical applications in metabolic engineering, where they can be used to design strategies for optimizing the production of desired compounds.

Chemical Synthesis of Allolactose and its Analogs for Research Applications

While allolactose is naturally produced by E. coli, its chemical synthesis and the synthesis of its analogs are crucial for a variety of research applications. Synthetic routes provide access to pure compounds for use as analytical standards and allow for the creation of novel molecules with altered properties.

Regioselective Glycosylation Strategies

The synthesis of complex carbohydrates like allolactose relies on precise chemical strategies. Regioselective glycosylation is a key technique that allows for the formation of a glycosidic bond at a specific hydroxyl group on a sugar molecule that has multiple hydroxyl groups of similar reactivity. nih.gov

In the context of synthesizing oligosaccharides, protecting groups are used to temporarily block certain hydroxyl groups, directing the glycosylation to the desired position. For instance, the use of benzyl (B1604629) and benzoyl groups can influence the reactivity of different hydroxyl groups on a galactose acceptor, enabling the regioselective formation of a specific linkage. nih.gov While not always directly applied to allolactose synthesis in literature, these principles are fundamental to the chemical construction of such disaccharides and are crucial for developing efficient synthetic routes to allolactose and its derivatives for research purposes.

Stepwise Synthesis Approaches for Large-Scale Preparation

The large-scale preparation of allolactose presents challenges due to the need for high purity and yield. Stepwise synthesis, whether enzymatic or chemical, requires careful optimization of each reaction step.

Enzymatic synthesis on a large scale would require the immobilization of β-galactosidase to allow for continuous processing and easy separation of the enzyme from the product. The reaction conditions, such as substrate concentration and reaction time, would need to be finely tuned to maximize the formation of allolactose over its hydrolysis.

Current Research Frontiers and Future Directions in Allolactose Studies

Investigating the Nuances of Allolactose-Repressor Dynamics in vivo

Modern research is delving deeper into the precise dynamics of the allolactose-repressor interaction within living cells (in vivo). While the fundamental mechanism is well-established, studies now focus on the positive feedback loop inherent in the system. biorxiv.org Specifically, the synthesis of lactose (B1674315) enzymes promotes the accumulation of allolactose, which in turn stimulates more enzyme synthesis. biorxiv.org Conversely, during catabolite repression, a decrease in enzyme levels leads to a decline in allolactose, reinforcing the repression. biorxiv.org Understanding how this feedback loop behaves under various environmental conditions remains a key area of investigation.

Exploring Allolactose's Role in Gene Regulation and Metabolic Adaptation in Diverse Microbial Ecosystems

Allolactose is primarily known as a metabolite in E. coli. nih.gov However, research is expanding to explore its role in a wider range of microbial ecosystems. The discovery of allolactose in commercial yogurts, produced by the action of bacterial β-galactosidase, suggests its relevance in food microbiology. wikipedia.org Furthermore, genomic analyses indicate that the specific enzyme structure needed for allolactose synthesis has been co-selected with lac repressors during evolution, suggesting this regulatory system is an important evolutionary adaptation in certain bacterial lineages. sigmaaldrich.comnih.gov Future studies will likely uncover the significance of allolactose-mediated gene regulation in the metabolic adaptation of various bacteria to their specific environmental niches.

Development of Novel Biosensors and Tools Based on Allolactose Signaling

The highly specific interaction between allolactose and the LacI repressor forms the basis of a powerful biological switch. This principle is already heavily exploited in molecular biology using the synthetic analog IPTG to control gene expression. wikipedia.orgchemicalbook.com Future research is aimed at designing novel biosensors and tools that harness this natural signaling pathway. These could include engineered cells that report on the presence of specific sugars by activating a reporter gene via the allolactose-LacI mechanism. Such biosensors could have applications in biotechnology, environmental monitoring, and food science, allowing for the sensitive detection of lactose and related compounds.

Q & A

Q. What is the biochemical role of allolactose in the lac operon system, and how does it regulate gene expression?

Allolactose acts as the primary inducer of the lac operon in E. coli. It binds to the lac repressor protein, causing a conformational change that prevents the repressor from binding to the operator region. This allows RNA polymerase to transcribe the operon, enabling lactose metabolism. The isomerization of lactose to allolactose is catalyzed by β-galactosidase, which also hydrolyzes lactose into glucose and galactose . To validate this mechanism, researchers can use in vitro electrophoretic mobility shift assays (EMSAs) to observe repressor-operator binding dynamics in the presence/absence of allolactose.

Q. How is allolactose synthesized from lactose, and what experimental methods confirm its production?

Allolactose is synthesized via the transglycosylation activity of β-galactosidase, which rearranges lactose into its 1,6-alloisomer. Researchers can quantify allolactose using high-performance liquid chromatography (HPLC) coupled with mass spectrometry or enzymatic assays that measure β-galactosidase activity under varying substrate conditions . Kinetic studies comparing wild-type and mutant β-galactosidase enzymes (e.g., site-directed mutagenesis of active-site residues like Lys-517) can elucidate catalytic specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported allolactose induction thresholds across studies?

Discrepancies in induction thresholds may arise from differences in bacterial strain physiology, growth conditions, or measurement techniques. To address this, researchers should:

- Standardize experimental conditions (e.g., lactose concentration, temperature, and growth phase).

- Use mathematical models incorporating bistability and hysteresis (e.g., nullcline analysis of differential equations) to explain threshold variability .

- Validate findings with in vivo fluorescence reporters (e.g., GFP-tagged lac operon promoters) to track real-time induction dynamics .

Q. What methodologies identify key residues in β-galactosidase critical for allolactose synthesis?

Structural bioinformatics tools (e.g., homology modeling and molecular docking) can predict residues involved in substrate binding. For example, Lys-517, Ser-796, and Glu-797 in E. coli β-galactosidase form a motif essential for glucose positioning during allolactose synthesis . Experimental validation involves:

Q. How can mathematical modeling explain bistable behavior in the lac operon’s response to allolactose?

Bistability arises from positive feedback (allolactose upregulates permease, increasing intracellular lactose) and negative feedback (β-galactosidase degrades allolactose). Researchers can model this using ordinary differential equations (ODEs) for mRNA and allolactose concentrations. Key steps include:

- Deriving nullclines to identify steady states.

- Analyzing stability via Jacobian matrices.

- Simulating hysteresis by varying external lactose (L) to observe switch-like responses .

Q. What evolutionary insights explain the conservation of allolactose synthesis in β-galactosidases?

Comparative genomic studies can identify conserved motifs across bacterial species. For example, bioinformatics analysis of 14 β-galactosidase sequences revealed a conserved allolactose synthesis motif, suggesting evolutionary selection for dual-function enzymes (hydrolysis and induction). Researchers can reconstruct ancestral proteins to test historical functionality or use directed evolution to explore mutational pathways .

Q. How should researchers design experiments to study allolactose’s role in non-model bacterial systems?

- Hypothesis-driven approach : Use PICOT (Population, Intervention, Comparison, Outcome, Time) framework. Example: "In Bacillus subtilis (P), does allolactose exposure (I) compared to lactose (C) alter transcription of putative operons (O) within 24 hours (T)?" .

- Methodology : Combine RNA-seq to profile transcriptomes and CRISPR interference to knock down candidate regulators. Validate with chromatin immunoprecipitation (ChIP) to assess repressor binding .

Methodological Considerations

- Data Reproducibility : Document enzyme purification protocols, growth media composition, and assay temperatures to enable replication .

- Statistical Analysis : Use ANOVA or mixed-effects models to account for batch variability in allolactose measurements .

- Ethical Reporting : Disclose limitations (e.g., in vitro vs. in vivo discrepancies) and avoid overgeneralizing findings to unrelated species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.